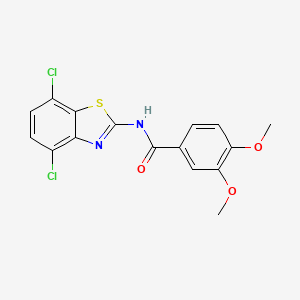

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzothiazole derivative characterized by a benzothiazole core substituted with chlorine atoms at positions 4 and 5. The compound features a 3,4-dimethoxybenzamide group attached to the nitrogen atom of the benzothiazole ring. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in related benzothiazole derivatives .

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-11-6-3-8(7-12(11)23-2)15(21)20-16-19-13-9(17)4-5-10(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLEMQBUYYVJDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13Cl2N3O2S

- Molecular Weight : 374.25 g/mol

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. The specific compound discussed here has shown promising results in various studies.

Anticancer Activity

- Cell Proliferation Inhibition : The compound has been evaluated for its effect on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Studies employing the MTT assay demonstrated significant inhibition of cell proliferation at varying concentrations .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound increased the percentage of apoptotic cells in A431 and A549 lines .

- Cytokine Modulation : The compound also reduced levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, suggesting a dual role in both cancer inhibition and inflammation reduction .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted through its ability to lower pro-inflammatory cytokines in cellular models. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives similar to this compound:

| Study | Findings |

|---|---|

| Kamal et al., 2010 | Identified anticancer properties in modified benzothiazoles against various cancer cell lines. |

| El-Helby et al., 2019 | Demonstrated anti-inflammatory effects through cytokine modulation in macrophage models. |

| Mortimer et al., 2006 | Reported potent anti-tumor activity of benzothiazole derivatives in non-small cell lung cancer models. |

Comparison with Similar Compounds

(a) N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methylbenzamide

- Structural Differences : Replaces the 3,4-dimethoxybenzamide group with a 4-methylbenzamide moiety.

- Methyl substitution may enhance metabolic stability due to reduced susceptibility to oxidative demethylation .

(b) N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Structural Differences : Lacks the 4,7-dichloro substituents on the benzothiazole ring.

- Impact on Properties :

- The absence of chlorine atoms reduces molecular weight (314.36 g/mol vs. ~384.25 g/mol for the dichloro analog) and lipophilicity (predicted logP: ~3.2 vs. ~4.5).

- Reduced halogenation may decrease binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors reliant on halogen-π interactions .

Functional Group Comparisons

(a) N2(Aryl)-N4,N6-bis(6,7-dichloro-1,3-benzothiazol-2-yl)-1,3,5-triazine-2,4,6-triamines

- Structural Differences : Incorporates a triazine core with two dichlorobenzothiazole groups.

- Biological Relevance: Exhibits enhanced antimicrobial activity compared to mono-benzothiazole derivatives, attributed to increased π-stacking and hydrogen-bonding capacity . Higher molecular weight (~600 g/mol) may limit bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Profiles

Key Observations :

- Methoxy groups in the benzamide moiety enhance hydrogen-bond acceptor capacity, which may improve target engagement in enzymes like tyrosine kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.